

Azepan-3-amine dihydrochloride chemical properties and reactivity

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Compound of Interest

Compound Name: Azepan-3-amine dihydrochloride

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An In-depth Technical Guide to **Azepan-3-amine Dihydrochloride**: Properties, Reactivity, and Applications in Modern Drug Discovery

Authored by: A Senior Application Scientist

Abstract

Azepan-3-amine dihydrochloride is a pivotal heterocyclic building block in medicinal chemistry, distinguished by its seven-membered saturated ring system containing a primary amine at the 3-position. As a dihydrochloride salt, both its endocyclic and exocyclic nitrogen atoms are protonated, influencing its solubility and handling characteristics. This guide provides a comprehensive technical overview of its chemical properties, characteristic reactivity, modern synthetic routes, and critical applications, particularly its role as a key intermediate in the development of novel therapeutics. We delve into the causality behind its synthetic pathways and reaction mechanisms, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction and Molecular Overview

The azepane scaffold, a seven-membered saturated heterocycle containing a single nitrogen atom, is a privileged structure in medicinal chemistry.^{[1][2]} Its derivatives are integral to numerous FDA-approved drugs, valued for their ability to introduce three-dimensional complexity and favorable pharmacokinetic properties into drug candidates.^[1] Azepan-3-amine,

specifically, offers two points for chemical diversification: the secondary amine within the ring and the primary amine at the 3-position.

The dihydrochloride salt form (CAS No. 1159822-22-6) is typically a stable, crystalline solid, which enhances its shelf-life and makes it more amenable to handling and formulation compared to the free base. The protonation of both nitrogen centers renders it highly soluble in aqueous media, a critical factor for many synthetic transformations.

Caption: Structure of **Azepan-3-amine dihydrochloride**.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis. The data below has been compiled from various authoritative sources.

Physicochemical Data

Property	Value	Source(s)
IUPAC Name	azepan-3-amine;dihydrochloride	
CAS Number	1159822-22-6	
Molecular Formula	C ₆ H ₁₆ Cl ₂ N ₂	
Molecular Weight	187.11 g/mol	
Appearance	Colorless to light yellow liquid (free base)	[3]
Boiling Point (Free Base)	180.9 ± 8.0 °C at 760 mmHg	[3]
Density (Free Base)	0.9 ± 0.1 g/cm ³	[3]
Storage Temperature	2-8 °C, sealed, away from moisture	[4]

Note: Physical properties such as boiling point and density are typically reported for the free base, (R)-Azepan-3-amine, as the dihydrochloride salt would likely decompose at high

temperatures.

Spectroscopic Profile

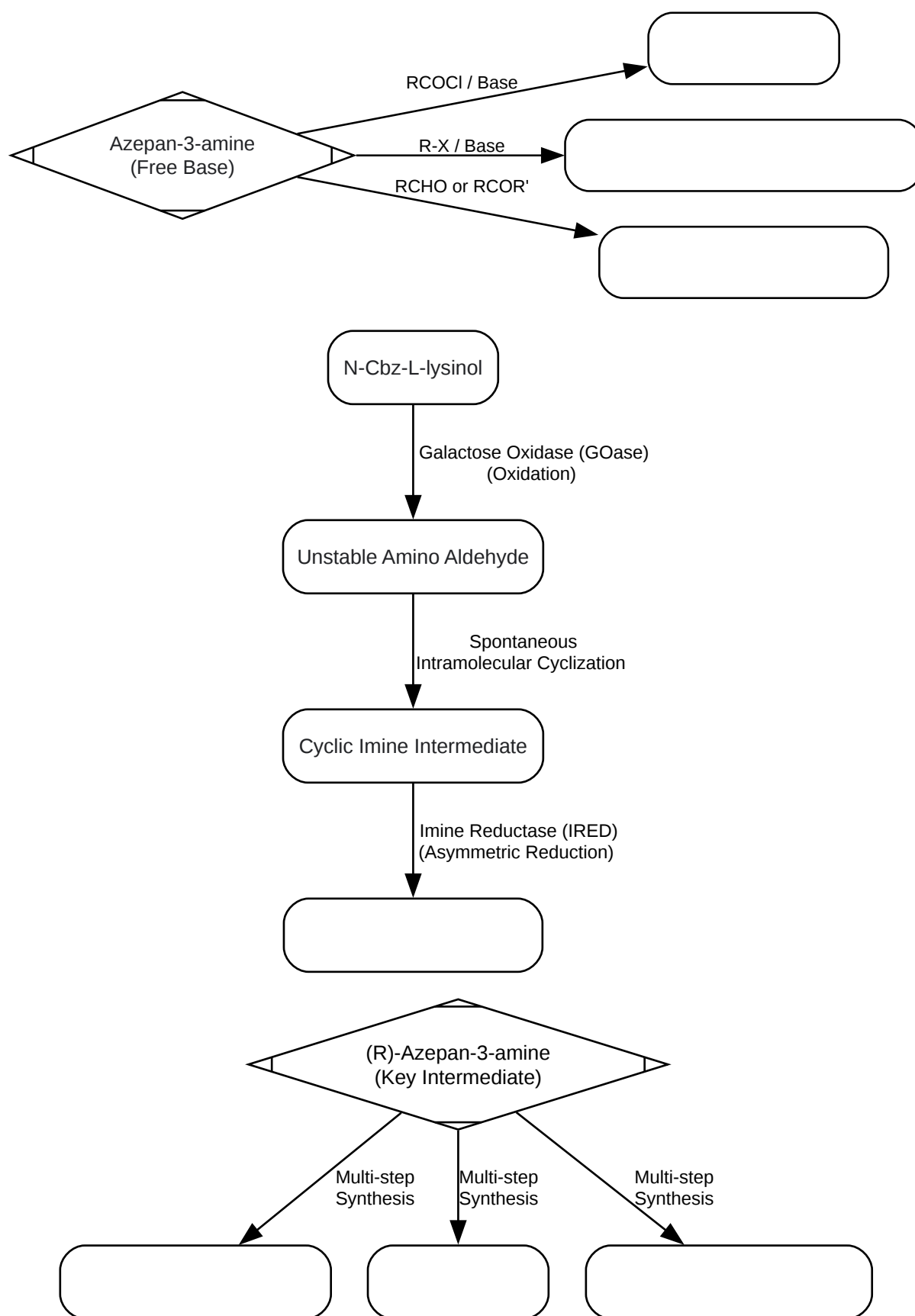
While specific spectral data for the dihydrochloride salt is not broadly published, its expected spectroscopic characteristics can be inferred from the general principles of amine spectroscopy.

- **^1H NMR Spectroscopy:** The protonated amine groups ($-\text{NH}_3^+$ and $-\text{NH}_2^+-$) would exhibit broad signals, and their chemical shifts would be highly dependent on the solvent and concentration. Protons on carbons adjacent to the nitrogen atoms (C2, C7, and C3) would be deshielded and appear downfield ($\sim 3.0\text{--}3.5$ ppm) compared to other methylene protons in the ring.^[5] The addition of D_2O would cause the proton signals from the N-H bonds to disappear due to H-D exchange, a useful technique for confirming their assignment.^[5]
- **^{13}C NMR Spectroscopy:** Carbons directly bonded to nitrogen (C2, C7, and C3) are deshielded due to the electron-withdrawing effect of the nitrogen atoms.^[6] Their resonances typically appear in the 30-60 ppm range.
- **Infrared (IR) Spectroscopy:** The IR spectrum would be dominated by broad and strong N-H stretching absorptions in the $2400\text{--}3200\text{ cm}^{-1}$ region, characteristic of amine hydrochlorides. The typical primary amine N-H stretching bands (two peaks at $\sim 3350\text{--}3450\text{ cm}^{-1}$) would be absent in this salt form.^[7]

Chemical Reactivity and Mechanistic Insights

The reactivity of Azepan-3-amine is dictated by its two nucleophilic nitrogen centers. In the dihydrochloride salt, these amines are protonated and non-nucleophilic. Therefore, a stoichiometric amount of base must be added to liberate the free amine for it to participate in reactions. The primary amine at the C3 position is generally more sterically accessible and more nucleophilic than the secondary amine within the ring, allowing for selective reactions under controlled conditions.

Core Reactivity Profile



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